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molecular formula C19H18FIN2O2 B8452516 1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-(iodomethyl)-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-(iodomethyl)-,1,1-dimethylethyl ester

Cat. No. B8452516
M. Wt: 452.3 g/mol
InChI Key: MUKHNZCEZHCXJW-UHFFFAOYSA-N
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Patent
US07776890B2

Procedure details

To a solution of 500 mg of tert-butyl 5-(chloromethyl)-3-(3-fluorophenyl)-1H-1-indazolecarboxylate produced in Production Example I-24-b in 2.5 ml acetone was added 218 mg of sodium iodide, and the mixture was stirred at room temperature for 2 hours. After filtering off the resulting sodium chloride through Celite, the solvent was evaporated, to give 638 mg of the title compound as bright yellow crystals.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:7]=[C:6]2[C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[CH:20]=1.[I-:26].[Na+]>CC(C)=O>[F:25][C:21]1[CH:20]=[C:19]([C:6]2[C:5]3[C:9](=[CH:10][CH:11]=[C:3]([CH2:2][I:26])[CH:4]=3)[N:8]([C:12]([O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[O:13])[N:7]=2)[CH:24]=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClCC=1C=C2C(=NN(C2=CC1)C(=O)OC(C)(C)C)C1=CC(=CC=C1)F
Step Two
Name
Quantity
218 mg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the resulting sodium chloride through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=NN(C2=CC=C(C=C12)CI)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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